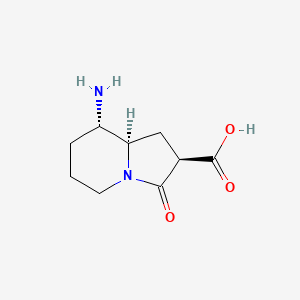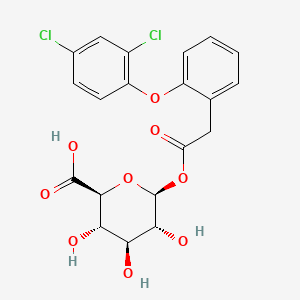![molecular formula C34H26BaN4O8S2 B590632 barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 129212-12-0](/img/structure/B590632.png)
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound with the molecular formula C34H28BaN4O8S2. This compound is known for its vibrant color and is commonly used as a pigment in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate involves a multi-step process. The primary steps include the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 2-hydroxy-1-naphthaldehyde. The resulting azo compound is then treated with barium chloride to form the barium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions typically involve the use of strong acids or bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group in the molecule can participate in coordination chemistry, allowing it to bind to various metal ions and facilitate their detection or removal .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 5-chloro-2-((2-hydroxy-1-naphthalenyl)azo)-4-methyl-, barium salt (2:1)
- Benzenesulfonic acid, 2-((2-hydroxy-1-naphthalenyl)azo)-5-methyl-, barium salt (2:1)
Uniqueness
Compared to similar compounds, barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Propriétés
Numéro CAS |
129212-12-0 |
|---|---|
Formule moléculaire |
C34H26BaN4O8S2 |
Poids moléculaire |
820.049 |
Nom IUPAC |
barium(2+);2-methyl-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/2C17H14N2O4S.Ba/c2*1-11-6-8-13(10-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)7-9-15(17)20;/h2*2-10,18H,1H3,(H,21,22,23);/q;;+2/p-2/b2*19-17-; |
Clé InChI |
YFKCXMBYHDEBIC-CBZXXFQISA-L |
SMILES |
CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].[Ba+2] |
Synonymes |
Benzenesulfonic acid, 5-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole](/img/structure/B590572.png)
